Niruroidine
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Overview
Description
Niruroidine is a natural product found in Phyllanthus niruroides with data available.
Scientific Research Applications
Synthesis of Niruroidine
Total Synthesis and Structural Features The total synthesis of securinega alkaloids, including this compound, has been achieved through innovative synthetic strategies. The synthesis of this compound from norsecurinine involves efficient side-chain installation, ring-closing metathesis, and a three-step conversion process highlighting the compound's structural complexity and the sophistication required in its synthesis (Ma et al., 2014).
Analytical Techniques and Applications
Nanostructure Initiator Mass Spectrometry (NIMS) NIMS, a matrix-free desorption/ionization technique, has demonstrated its capacity for sensitive, simple, and rapid analysis of complex biological tissues and fluids. Its applications extend to the analysis of xenobiotics and endogenous metabolites, showing the potential for broad use in fields like pharmacokinetics and toxicology (Yanes et al., 2009).
Near-Infrared Spectroscopy (NIRS) Recent advances in NIRS emphasize its utility in analyzing both chemical and physical properties of materials. In particular, it's been recognized for its potential as an online measurement technique during the paper-making process, signifying its role in industrial applications and quality control (Tsuchikawa, 2007).
Fourier-Transform Infrared Spectroscopy (FTIR) with Chemometrics FTIR, coupled with chemometric techniques, has been used for the differentiation and quality control of Phyllanthus niruri, demonstrating its potential in ensuring the quality of herbal medicines and potentially other botanical compounds (Kartini et al., 2021).
Properties
Molecular Formula |
C12H15NO3 |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
(1R,2S,7S,14S)-14-hydroxy-12-oxa-6-azatetracyclo[5.5.2.01,9.02,6]tetradec-9-en-11-one |
InChI |
InChI=1S/C12H15NO3/c14-9-6-12-7(5-11(15)16-12)4-8(9)13-3-1-2-10(12)13/h5,8-10,14H,1-4,6H2/t8-,9-,10-,12+/m0/s1 |
InChI Key |
LXHGRIAYJAHNHR-QFOLPQNPSA-N |
Isomeric SMILES |
C1C[C@H]2[C@@]34C[C@@H]([C@@H](N2C1)CC3=CC(=O)O4)O |
Canonical SMILES |
C1CC2C34CC(C(N2C1)CC3=CC(=O)O4)O |
Synonyms |
niruroidine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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